arecholine p-stibonobenzoic acid
Description
Arecoline p-stibonobenzoic acid (CAS 17162-36-6) is a chemical complex formed by combining arecoline, a tertiary amine alkaloid derived from Areca catechu (betel nut), with p-stibonobenzoic acid. Its molecular formula is C₈H₁₃NO₂·C₇H₇O₅Sb, with a molecular weight of 448.08 g/mol. The compound comprises 40.21% carbon, 4.50% hydrogen, 3.13% nitrogen, 24.99% oxygen, and 27.17% antimony (Sb) .
Properties
CAS No. |
17162-36-6 |
|---|---|
Molecular Formula |
C4H8ClNO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Analysis of Divergences
- Structural vs. Functional Similarity: Arecoline p-stibonobenzoic acid and stibophen share antimony-based mechanisms but differ in target parasites and applications. Praziquantel, while functionally analogous (anthelmintic), lacks metal components and has a broader spectrum.
- Toxicity Trade-offs: Arecoline p-stibonobenzoic acid’s veterinary use reflects its risk-benefit balance, whereas stibophen’s decline highlights Sb’s limitations in human medicine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
